
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is an organic compound with a unique structure that includes a benzodioxepine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzodioxepine ring system is known for its stability and reactivity, making it a valuable scaffold for the synthesis of various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves the reaction of catechol with ethyl bromoacetate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodioxepine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzodioxepine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate involves its interaction with specific molecular targets. The benzodioxepine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound has a thiol group instead of an ester, which can lead to different reactivity and applications.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound has a similar ring structure but includes sulfur and nitrogen atoms, giving it unique properties and applications.
Indole derivatives: These compounds have a different ring system but share some similar reactivity and applications in drug discovery and development.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
BCIHBBQDDNIKBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



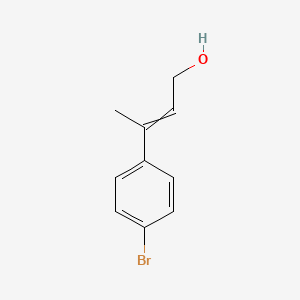
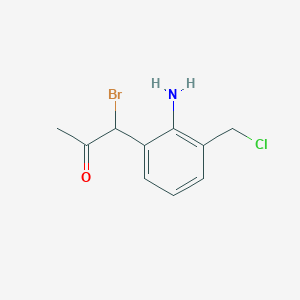


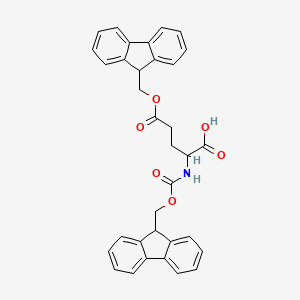
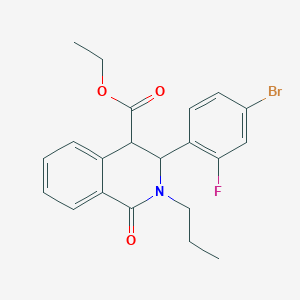
![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
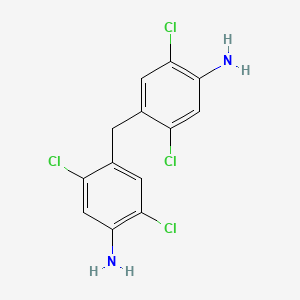
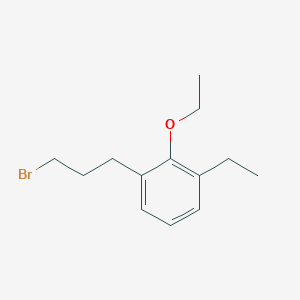
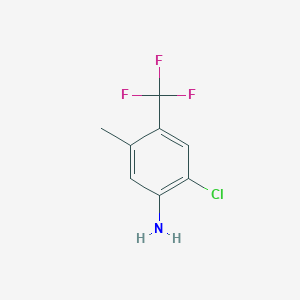
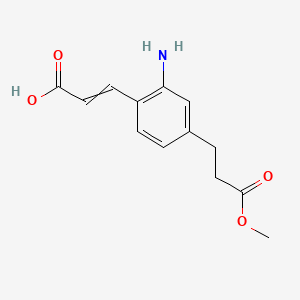
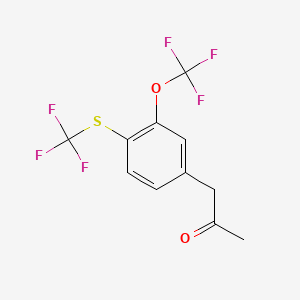
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
